

Exploring Novel Therapeutic Combinations with AZD-8835: A Technical Guide

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Compound of Interest

Compound Name: AZD-8835

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This technical guide provides an in-depth exploration of **AZD-8835**, a potent and selective dual inhibitor of PI3K α and PI3K δ , and its potential in novel therapeutic combinations. Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in various human cancers, making it a critical target for therapeutic intervention. **AZD-8835** has shown significant promise, particularly in cancers harboring mutations in the PIK3CA gene, which encodes the p110 α catalytic subunit of PI3K α .^{[1][2][3]} This document summarizes key preclinical findings, outlines detailed experimental protocols, and visualizes the underlying biological pathways and experimental workflows to support further research and development in this area.

Core Concepts: Mechanism of Action and Therapeutic Rationale

AZD-8835 is an orally bioavailable inhibitor of PI3K α and PI3K δ , with demonstrated selectivity over other PI3K isoforms.^{[4][5]} Its mechanism of action involves the selective binding to and inhibition of PI3K α and its mutated forms, leading to the suppression of the PI3K/Akt/mTOR signaling pathway.^[2] This inhibition ultimately results in apoptosis and the impediment of tumor cell growth in cancers with PIK3CA mutations.^[2] Preclinical studies have highlighted that **AZD-8835** preferentially inhibits the growth of cancer cell lines with mutant PIK3CA status, such as the estrogen receptor-positive (ER+) breast cancer cell lines BT474, MCF7, and T47D.^{[1][3]}

The rationale for exploring therapeutic combinations with **AZD-8835** stems from the intricate nature of cancer signaling networks. Continuous single-agent inhibition of the PI3K pathway can lead to the activation of feedback mechanisms, resulting in pathway reactivation and diminished therapeutic effect over time.^[1] Combining **AZD-8835** with agents that target interdependent signaling pathways or other nodes within the PI3K pathway presents a promising strategy to enhance anti-tumor activity and overcome potential resistance mechanisms.^{[1][3]}

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies investigating the efficacy of **AZD-8835** as a monotherapy and in combination with other targeted agents.

Table 1: In Vitro Inhibitory Activity of AZD-8835

Target	IC50 (nM)	Assay Type
PI3K α	6.2	Enzyme Assay
PI3K δ	5.7	Enzyme Assay
PI3K β	431	Enzyme Assay
PI3K γ	90	Enzyme Assay
PI3K α -E545K	6.0	Enzyme Assay
PI3K α -H1047R	5.8	Enzyme Assay
p-Akt (BT474 cells)	57	Cell-based Assay
p-Akt (Jeko-1 cells)	49	Cell-based Assay
p-Akt (MDA-MB-468 cells)	3500	Cell-based Assay
p-Akt (RAW264 cells)	530	Cell-based Assay

Data sourced from MedChemExpress and Selleck Chemicals.^{[4][5]}

Table 2: In Vivo Anti-Tumor Efficacy of AZD-8835 Combinations in Xenograft Models

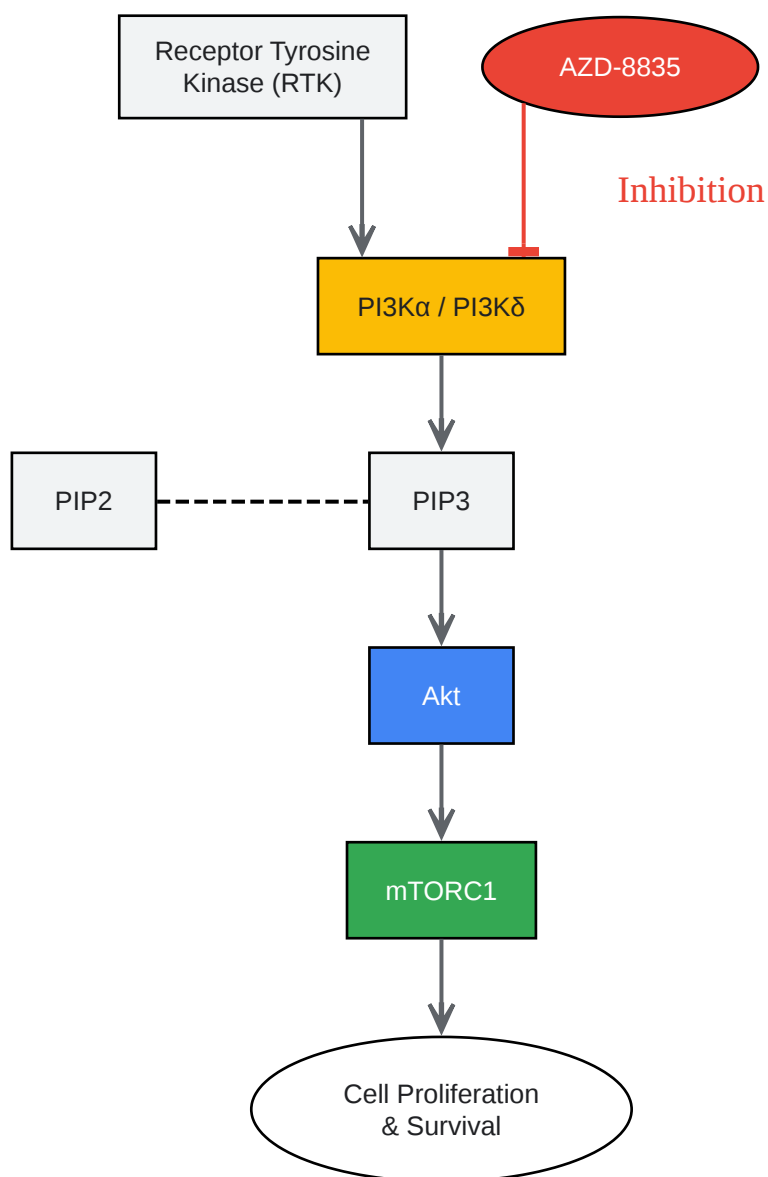
Xenograft Model	Treatment Combination	Dosing Schedule	Tumor Growth Inhibition/Regression
BT474	AZD-8835 (100 mg/kg) + Fulvestrant	AZD-8835: IHDS (BID, days 1 & 4); Fulvestrant: 5 mg (QD, days 1, 3, 5)	59% regression
BT474	AZD-8835 (100 mg/kg) + Palbociclib	AZD-8835: IHDS (BID, days 1 & 4); Palbociclib: 50 mg/kg (continuous, QD)	54% regression
BT474	AZD-8835 (100 mg/kg) Monotherapy	IHDS (BID, days 1 & 4)	31-36% regression

IHDS: Intermittent High-Dose Scheduling. Data sourced from Hudson et al., 2016.[\[1\]](#)

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows relevant to the study of **AZD-8835**.

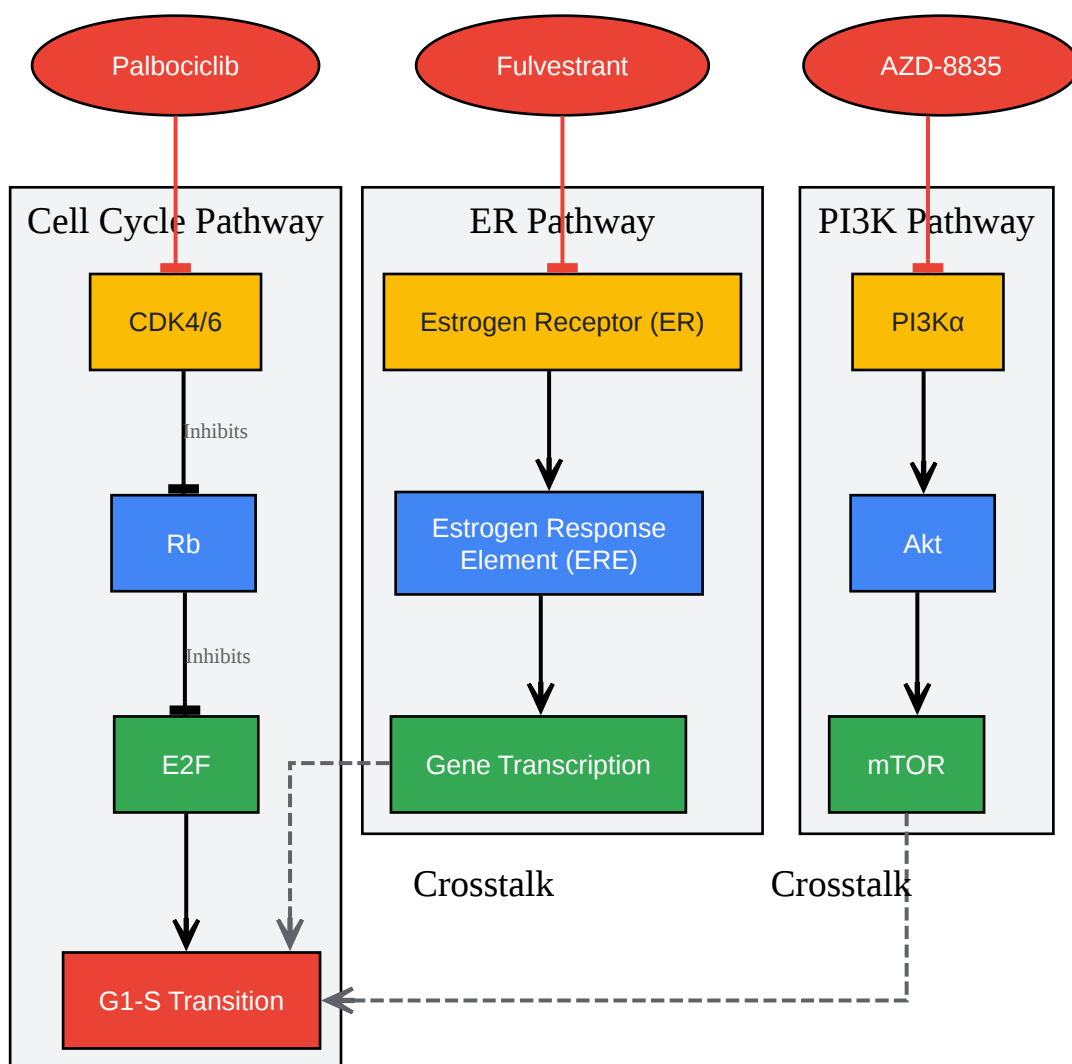
PI3K/Akt/mTOR Signaling Pathway Inhibition by AZD-8835



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Caption: PI3K/Akt/mTOR pathway inhibition by **AZD-8835**.

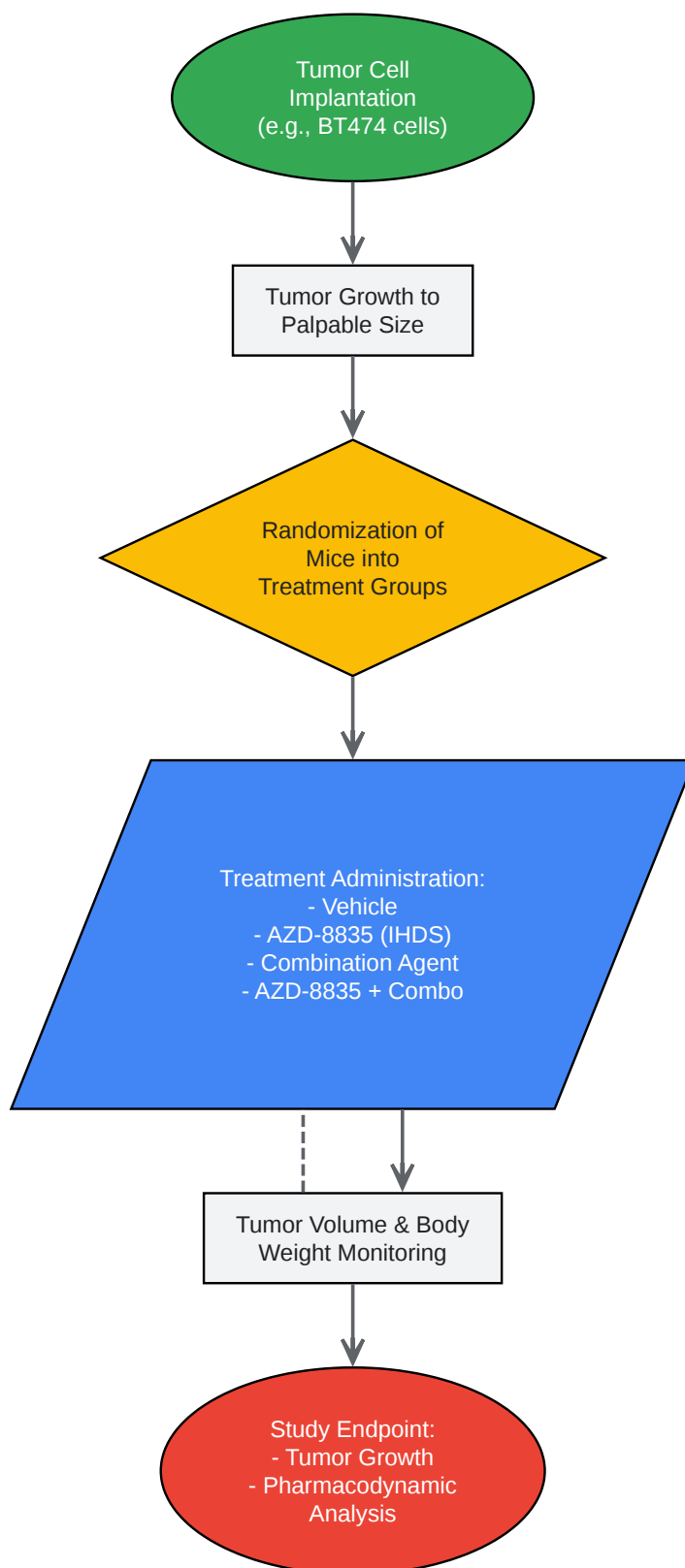
Rationale for Combination Therapy with Fulvestrant and Palbociclib



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Caption: Targeting interdependent signaling pathways with combination therapy.

Experimental Workflow for In Vivo Combination Studies



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Caption: Workflow for assessing in vivo efficacy of **AZD-8835** combinations.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the preclinical evaluation of **AZD-8835**.

Cell Line Proliferation Assays

- Cell Lines: MCF7, BT474, T47D (ER+, PIK3CA-mutant breast cancer cell lines).
- Method: Cell proliferation can be measured using confluence analysis with an Incucyte Imager.
 - Seed cells in 96-well plates at an appropriate density.
 - Allow cells to adhere overnight.
 - Treat cells with a dose range of **AZD-8835**, combination partners (e.g., fulvestrant, palbociclib), or the combination of both.
 - Include a vehicle control (e.g., DMSO).
 - Image plates at regular intervals using the Incucyte system.
 - Analyze cell confluence over time to determine growth inhibition. The GI50 (concentration for 50% growth inhibition) can be calculated.

Western Blot Analysis for Pathway Modulation

- Objective: To assess the inhibition of PI3K pathway signaling.
- Method:
 - Treat cells with **AZD-8835** and/or combination agents for a specified duration (e.g., 2, 24 hours).
 - Lyse cells and quantify protein concentration.
 - Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

- Probe membranes with primary antibodies against key pathway proteins (e.g., p-Akt, total Akt, p-S6, total S6, cleaved caspase-3).
- Incubate with appropriate secondary antibodies.
- Visualize protein bands using a suitable detection method (e.g., chemiluminescence).

In Vivo Xenograft Studies

- Animal Model: Immunocompromised mice (e.g., nude mice).
- Tumor Implantation: Subcutaneously implant breast cancer cells (e.g., BT474, MCF7) into the flank of the mice.
- Treatment:
 - Once tumors reach a palpable size, randomize mice into treatment groups.
 - Administer **AZD-8835** via oral gavage. An intermittent high-dose schedule (IHDS) has been shown to be effective (e.g., twice daily on days 1 and 4 of a weekly cycle).[\[1\]](#)[\[6\]](#)
 - Administer combination agents according to their established protocols (e.g., fulvestrant subcutaneously, palbociclib orally).
- Efficacy Assessment:
 - Measure tumor volume with calipers at regular intervals.
 - Monitor animal body weight as an indicator of toxicity.
- Pharmacodynamic Analysis:
 - At the end of the study, or at specific time points, tumors can be harvested.
 - Tumor lysates can be analyzed by Western blotting or ELISA to assess target engagement and pathway inhibition.
 - Immunohistochemistry (IHC) can be performed on tumor sections to evaluate biomarkers such as cleaved caspase-3 (CC3) for apoptosis.[\[7\]](#)

Cell Cycle Analysis

- Method: Flow cytometry.
 - Treat cells with **AZD-8835** for a defined period (e.g., 24 hours).
 - Harvest and fix cells (e.g., with ethanol).
 - Stain cells with a DNA-intercalating dye (e.g., propidium iodide).
 - Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Future Directions and Conclusion

The preclinical data for **AZD-8835**, particularly in combination with agents targeting the ER and CDK4/6 pathways, provides a strong rationale for its continued investigation in PIK3CA-mutant cancers.[1][3] The use of an intermittent high-dose scheduling represents a promising strategy to maximize therapeutic index.[1][3]

Future research should focus on:

- Exploring novel combination partners for **AZD-8835** in a broader range of cancer types with PI3K pathway alterations.
- Investigating the mechanisms of resistance to **AZD-8835**-based therapies.
- Conducting clinical trials to validate the preclinical efficacy and safety of these combination strategies in patients.

In conclusion, **AZD-8835** is a promising targeted therapy with a clear mechanism of action and strong preclinical evidence supporting its use in combination regimens. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and unlock the full therapeutic potential of **AZD-8835**.

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References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Facebook [cancer.gov]
- 3. Intermittent High-Dose Scheduling of AZD8835, a Novel Selective Inhibitor of PI3K α and PI3K δ , Demonstrates Treatment Strategies for PIK3CA-Dependent Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
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